molecular formula C14H22BNO3 B578015 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol CAS No. 1257431-63-2

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol

Cat. No. B578015
CAS RN: 1257431-63-2
M. Wt: 263.144
InChI Key: FIWGJYZBBBBXPY-UHFFFAOYSA-N
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Description

“2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol” is a chemical compound with the molecular formula C14H22BNO3. Its molecular weight is 263.14 g/mol . The compound is also known by several other names, including “5-(2-Hydroxypropan-2-yl)pyridine-3-boronic acid pinacol ester” and “2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol” among others .


Molecular Structure Analysis

The compound’s structure was corroborated by FTIR, 1H and 13C NMR spectroscopy and MS . The InChI string for the compound is “InChI=1S/C14H22BNO3/c1-12(2,17)10-7-11(9-16-8-10)15-18-13(3,4)14(5,6)19-15/h7-9,17H,1-6H3” and the Canonical SMILES string is "B1(OC(C(O1)©C)©C)C2=CC(=CN=C2)C©©O" .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, have been used in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.14 g/mol. It has one hydrogen bond donor and four hydrogen bond acceptors. The compound also has two rotatable bonds .

Scientific Research Applications

Synthesis and Characterization

Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group, similar to the one mentioned, are synthesized and characterized to understand their structural and physicochemical properties. Studies like those by Huang et al. (2021) focus on synthesizing boric acid ester intermediates, where they perform comprehensive structural analyses using techniques such as FTIR, NMR, and mass spectrometry, followed by X-ray diffraction and DFT studies to compare molecular structures and investigate molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Catalytic Applications

The tetramethyl-1,3,2-dioxaborolan-2-yl group is instrumental in catalytic processes. For instance, Takagi and Yamakawa (2013) explored the Pd-catalyzed borylation of aryl bromides, demonstrating the utility of these compounds in organic synthesis, especially in the borylation reactions that are pivotal for creating complex organic molecules (Takagi & Yamakawa, 2013).

Material Science and Polymer Research

In the realm of materials science, compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl moiety are used in the synthesis of polymers with specific properties. Welterlich et al. (2012) discuss the synthesis of polymers containing isoDPP units in the main chain, which are deeply colored and exhibit unique electronic properties. These polymers find applications in organic electronics and photonics due to their solubility and electronic characteristics (Welterlich et al., 2012).

Biomedical Research

Although not directly related to the exact compound , derivatives of the tetramethyl-1,3,2-dioxaborolan-2-yl group have been explored in biomedical contexts. For example, Morrison et al. (2010) prepared boronated phosphonium salts, showcasing their potential in boron neutron capture therapy (BNCT), a targeted cancer treatment method. These salts show promise in delivering boron to malignant cells, underscoring the broader applicability of such compounds in therapeutic contexts (Morrison et al., 2010).

properties

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-12(2,17)10-7-11(9-16-8-10)15-18-13(3,4)14(5,6)19-15/h7-9,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWGJYZBBBBXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694484
Record name 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol

CAS RN

1257431-63-2
Record name 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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